REACTION_CXSMILES
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Br[CH2:2][CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[F:17])=[N:9][CH:10]=1.[NH:18]1[CH2:23][CH2:22][CH2:21][CH2:20][C:19]1=[O:24]>>[F:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[C:8]1[N:9]=[CH:10][C:5]([CH2:4][CH2:3][CH2:2][N:18]2[CH2:23][CH2:22][CH2:21][CH2:20][C:19]2=[O:24])=[CH:6][CH:7]=1
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Name
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|
Quantity
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50 mg
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Type
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reactant
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Smiles
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BrCCCC=1C=CC(=NC1)C1=C(C=CC=C1)F
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Name
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|
Quantity
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18.5 mg
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Type
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reactant
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Smiles
|
N1C(CCCC1)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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|
Smiles
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FC1=C(C=CC=C1)C1=CC=C(C=N1)CCCN1C(CCCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |